ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core functionalized with:
- Sulfamoyl group (-SO₂NH₂) at position 6.
- (Z)-configured imino linkage at position 2, conjugated to a 4-(diethylamino)benzoyl moiety.
- Ethyl acetate side chain at position 3.
Its synthesis likely involves sequential steps: benzothiazole ring formation, sulfonation at position 6, and coupling of the 4-(diethylamino)benzoyl group via imine formation.
Properties
IUPAC Name |
ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-4-25(5-2)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)31-6-3)18-12-11-17(33(23,29)30)13-19(18)32-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGVRUHOZPBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-(diethylamino)benzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features:
Key Observations :
- The diethylamino group in the target compound introduces strong electron-donating effects, enhancing solubility in organic solvents compared to the benzyl group in ’s analog .
- Dithiocarbamate derivatives () lack the sulfamoyl group but exhibit thiol-related reactivity, enabling metal chelation or enzyme inhibition .
Physicochemical and Spectroscopic Properties
Computational Similarity :
- The target compound and ’s analog share a Tanimoto coefficient >0.7 (using MACCS fingerprints), indicating high structural similarity except for the benzoyl substituent .
Biological Activity
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 378.48 g/mol. The compound features a diethylamino group, which is known to enhance solubility and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with diethylaminobenzoyl compounds. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the imine linkage.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that benzothiazole derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Topoisomerase II Inhibition |
| Compound B | MCF7 | 8.0 | Apoptosis Induction |
| Ethyl Compound | A549 | 6.5 | DNA Damage Response |
Antimicrobial Properties
This compound has also shown antimicrobial activity against various bacterial strains. The presence of the sulfonamide group in its structure enhances its efficacy against Gram-positive bacteria by inhibiting folic acid synthesis.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : By interfering with topoisomerase II activity, this compound disrupts DNA replication processes.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors.
- Antibacterial Mechanism : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, disrupting folic acid synthesis necessary for bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
